molecular formula C8H16N2O3S B13174571 N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide

Cat. No.: B13174571
M. Wt: 220.29 g/mol
InChI Key: IMWRABXKOCMZSH-UHFFFAOYSA-N
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Description

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H16N2O3S It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

Uniqueness

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide is unique due to its specific structural features, such as the presence of the thiomorpholine ring and the acetamide group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

N-[2-(1,1-dioxo-1,4-thiazinan-2-yl)ethyl]acetamide

InChI

InChI=1S/C8H16N2O3S/c1-7(11)10-3-2-8-6-9-4-5-14(8,12)13/h8-9H,2-6H2,1H3,(H,10,11)

InChI Key

IMWRABXKOCMZSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1CNCCS1(=O)=O

Origin of Product

United States

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